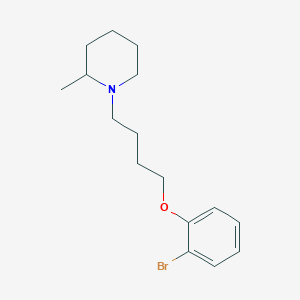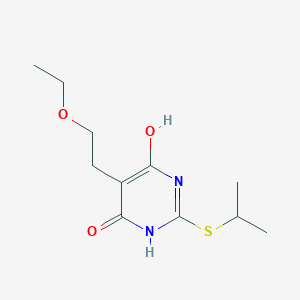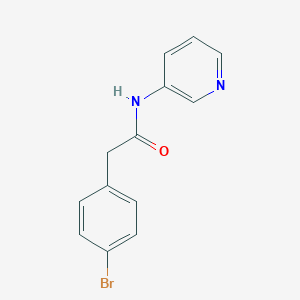
3-Benzyl-2-benzylsulfanyl-3H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-2-benzylsulfanyl-3H-quinazolin-4-one is a synthetic compound that belongs to the class of quinazolinones. This compound has been studied extensively due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis.
作用機序
The mechanism of action of 3-Benzyl-2-benzylsulfanyl-3H-quinazolin-4-one is not fully understood. However, it has been suggested that this compound may exert its biological activities by interacting with specific targets in the body such as enzymes, receptors, and ion channels. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects
3-Benzyl-2-benzylsulfanyl-3H-quinazolin-4-one has been reported to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. This compound has also been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been shown to possess anti-inflammatory and anticonvulsant activities.
実験室実験の利点と制限
One of the main advantages of using 3-Benzyl-2-benzylsulfanyl-3H-quinazolin-4-one in lab experiments is its synthetic accessibility. This compound can be easily synthesized using simple and inexpensive starting materials. Additionally, this compound exhibits a range of biological activities, making it a potential candidate for drug discovery.
One of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer to cells or animals in experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for the study of 3-Benzyl-2-benzylsulfanyl-3H-quinazolin-4-one. One area of research is the synthesis of analogs of this compound with improved biological activity and solubility. Another area of research is the elucidation of the exact mechanism of action of this compound. Additionally, this compound could be further studied for its potential applications in drug discovery and medicinal chemistry.
合成法
The synthesis of 3-Benzyl-2-benzylsulfanyl-3H-quinazolin-4-one involves the reaction of 2-aminobenzyl alcohol with benzyl chloroformate and potassium sulfide in the presence of a catalytic amount of triethylamine. The reaction is carried out in anhydrous dichloromethane at room temperature for several hours. The resulting product is then purified using column chromatography to obtain the pure compound.
科学的研究の応用
3-Benzyl-2-benzylsulfanyl-3H-quinazolin-4-one has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit a range of biological activities such as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. This compound has also been used as a starting material for the synthesis of various biologically active compounds.
特性
製品名 |
3-Benzyl-2-benzylsulfanyl-3H-quinazolin-4-one |
|---|---|
分子式 |
C22H18N2OS |
分子量 |
358.5 g/mol |
IUPAC名 |
3-benzyl-2-benzylsulfanylquinazolin-4-one |
InChI |
InChI=1S/C22H18N2OS/c25-21-19-13-7-8-14-20(19)23-22(26-16-18-11-5-2-6-12-18)24(21)15-17-9-3-1-4-10-17/h1-14H,15-16H2 |
InChIキー |
HVEAXECXABXTJR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-[(2-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B276746.png)
![Ethyl 5-(aminocarbonyl)-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B276747.png)

![3-(2-methylphenyl)-2-[(2-methyl-2-propenyl)sulfanyl]-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B276750.png)
![3-(2-methylphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B276752.png)
![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B276756.png)
![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B276757.png)
![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B276758.png)

![N-(4-ethylphenyl)-2-{[4-hydroxy-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B276761.png)
![4-[2-({[(2,5-Dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B276769.png)
![Isobutyl 4-[(phenylsulfonyl)amino]benzoate](/img/structure/B276770.png)

